

Unraveling SKLB102: A Deep Dive into a Novel c-Met Inhibitor

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Compound of Interest

Compound Name: SKLB102

Cat. No.: B2402192

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Chengdu, China - The quest for potent and selective cancer therapeutics has led researchers at the State Key Laboratory of Biotherapy (SKLB) at Sichuan University to the discovery of a promising new class of c-Met inhibitors. While detailed public information on the specific compound designated **SKLB102** is limited, a comprehensive analysis of related patents and publications from the institution reveals a strong focus on diaryl urea derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. This technical guide will synthesize the available information on a representative diaryl urea c-Met inhibitor from this research program, likely encompassing the core structural features and biological profile of **SKLB102**.

The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis. The diaryl urea scaffold has emerged as a key pharmacophore in the design of type II kinase inhibitors, which bind to the inactive conformation of the kinase, offering enhanced selectivity.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activities of a representative diaryl urea c-Met inhibitor developed by the SKLB, providing a quantitative overview of its potency and selectivity.

Target	IC50 (nM)	Cell Line	Assay Type
c-Met	<10	EBC-1	Kinase Assay
KDR (VEGFR2)	>1000	-	Kinase Assay
Ron	>500	-	Kinase Assay
Axl	>1000	-	Kinase Assay
Mer	>1000	-	Kinase Assay
Cellular Activity	GI50 (μM)	Cell Line	Assay Type
EBC-1 (c-Met amplified)	0.05	EBC-1	MTT Assay
HT-29 (c-Met low)	>10	HT-29	MTT Assay

Core Synthesis Protocol

The synthesis of the diaryl urea c-Met inhibitors from the SKLB follows a multi-step protocol, culminating in the formation of the characteristic urea linkage. A generalized experimental protocol is provided below.

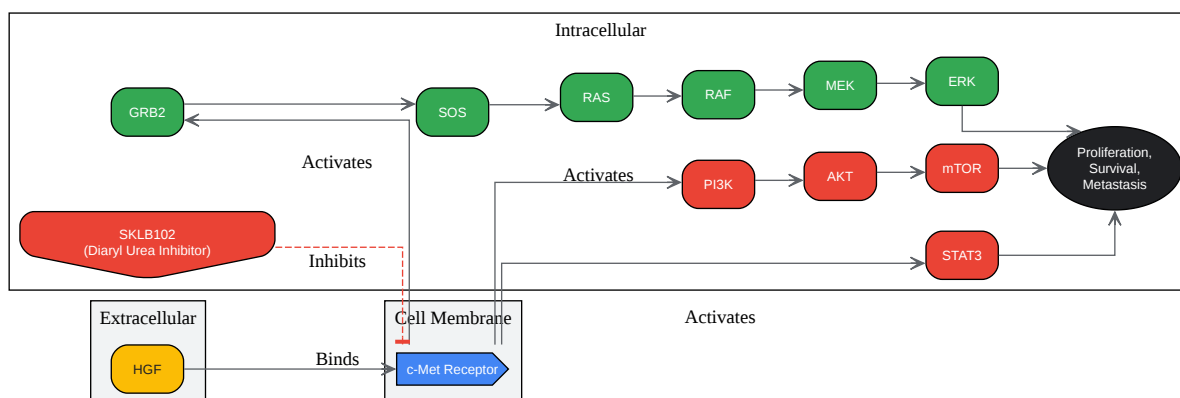
Step 1: Synthesis of the Aryl Amine Moiety A substituted aniline is subjected to a series of reactions to introduce the desired functional groups at specific positions. This typically involves nitration, reduction, and subsequent protection of the amine group.

Step 2: Synthesis of the Isocyanate Intermediate The second aryl amine is treated with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane or toluene to generate the corresponding isocyanate. This reaction is highly sensitive and requires anhydrous conditions.

Step 3: Urea Formation The protected aryl amine from Step 1 is deprotected and then reacted with the isocyanate intermediate from Step 2 in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography until completion. The final product is then purified using column chromatography.

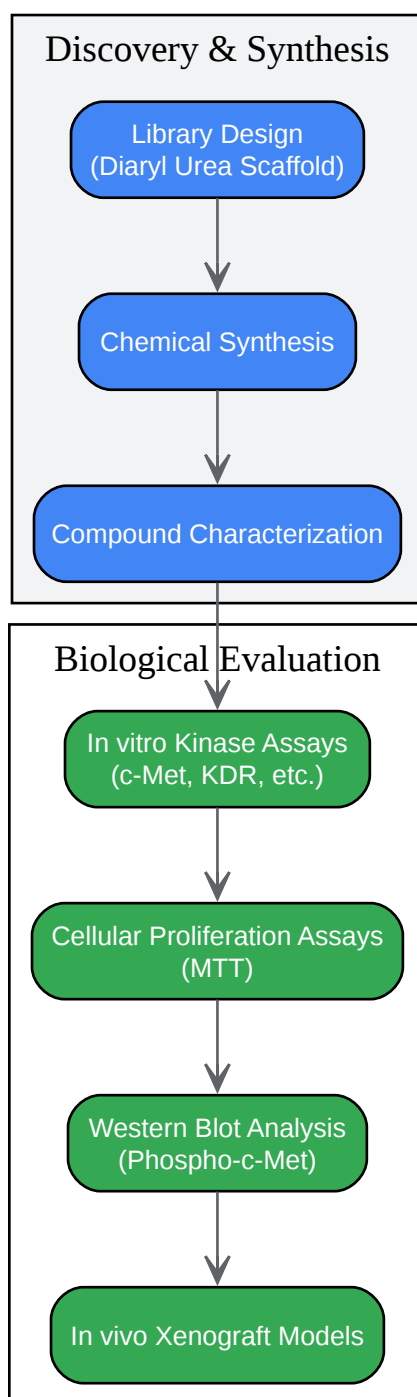
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted c-Met signaling pathway and a general workflow for the evaluation of these novel inhibitors.



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Caption: The c-Met signaling pathway and the inhibitory action of **SKLB102**.



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